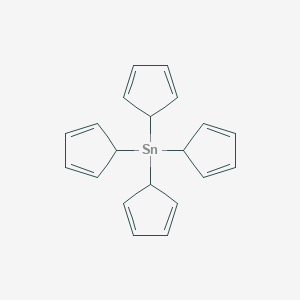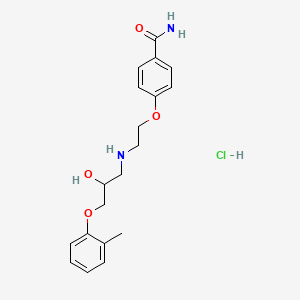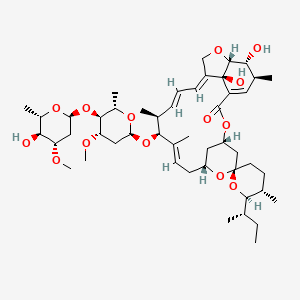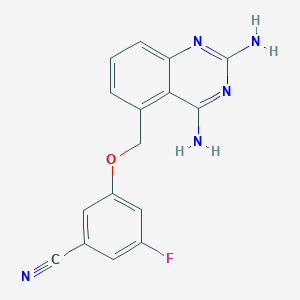
Tetracyclopentadienyltin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracyclopentadienyltin is an organotin compound with the chemical formula C20H20Sn It consists of a tin atom bonded to four cyclopentadienyl ligands This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is situated between two cyclopentadienyl rings
準備方法
Synthetic Routes and Reaction Conditions: Tetracyclopentadienyltin can be synthesized through the reaction of tin tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of cyclopentadienyl sodium in anhydrous ether.
- Addition of tin tetrachloride to the solution.
- Stirring the mixture at low temperatures to facilitate the reaction.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, ensuring stringent control of reaction conditions, and employing advanced purification techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Tetracyclopentadienyltin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where one or more cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organolithium compounds facilitate substitution reactions.
Major Products:
Oxidation: Tin oxides and various organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different ligands.
科学的研究の応用
Tetracyclopentadienyltin has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.
Biology: Research explores its potential as an antimicrobial agent due to the biological activity of organotin compounds.
Medicine: Investigations are ongoing into its use in drug delivery systems and as a component in pharmaceuticals.
Industry: this compound is studied for its potential use in materials science, particularly in the development of advanced polymers and coatings.
作用機序
The mechanism of action of tetracyclopentadienyltin involves its interaction with biological molecules and cellular structures. The compound can bind to proteins and enzymes, disrupting their normal function. This interaction is facilitated by the cyclopentadienyl ligands, which can form stable complexes with various biomolecules. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with cellular processes makes it a subject of interest in biomedical research.
類似化合物との比較
Cyclopentadienyltin trichloride: Contains one cyclopentadienyl ligand and three chlorine atoms.
Dicyclopentadienyltin dichloride: Contains two cyclopentadienyl ligands and two chlorine atoms.
Tricyclopentadienyltin chloride: Contains three cyclopentadienyl ligands and one chlorine atom.
Comparison: Tetracyclopentadienyltin is unique due to its four cyclopentadienyl ligands, which provide it with distinct chemical properties compared to its analogs. The presence of multiple cyclopentadienyl ligands enhances its stability and reactivity, making it more versatile in chemical reactions and applications.
特性
CAS番号 |
3559-76-0 |
|---|---|
分子式 |
C20H20Sn |
分子量 |
379.1 g/mol |
IUPAC名 |
tetra(cyclopenta-2,4-dien-1-yl)stannane |
InChI |
InChI=1S/4C5H5.Sn/c4*1-2-4-5-3-1;/h4*1-5H; |
InChIキー |
DALBETQCQNVFGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(C=C1)[Sn](C2C=CC=C2)(C3C=CC=C3)C4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)










![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)
